1,3,5-Benzenetrithiol
Overview
Description
1,3,5-Benzenetrithiol is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives and structurally related compounds of benzene, which can provide insights into the chemistry of benzene derivatives, including trithiols. For instance, benzene-1,3,5-tricarboxamides (BTAs) are mentioned as versatile building blocks in supramolecular chemistry due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding . Similarly, star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups have been synthesized, showing liquid crystal, optical, solvatofluorochromic, and electrochemical properties .
Synthesis Analysis
The synthesis of benzene derivatives is a well-studied area. For example, the synthesis of 1,3,5-tris(oligothienyl)benzenes through an efficient trimerization reaction is reported, demonstrating the accessibility of such trisubstituted benzene compounds . Another study describes the synthesis of a new 1,3,5-trisubstituted benzene derivative with three propiolic acid side arms . These examples suggest that the synthesis of 1,3,5-Benzenetrithiol would likely involve a strategic functionalization of the benzene core at the 1,3,5-positions with thiol groups.
Molecular Structure Analysis
The molecular structure of benzene derivatives can be quite diverse. For instance, benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to 1,3,5-Benzenetrithiol, have been characterized by single-crystal X-ray analysis, revealing a planar molecular structure . The solid-state structural analysis of 1,3,5-benzene-bridged tris(1,2,3,5-dithiadiazolyl) shows a crystal structure consisting of stacks of triradicals with alternating long and short interradical S···S contacts . These findings indicate that the molecular structure of 1,3,5-Benzenetrithiol would likely exhibit interesting geometrical and electronic features due to the presence of sulfur atoms.
Chemical Reactions Analysis
The chemical reactivity of benzene derivatives can lead to various interesting compounds and materials. For example, the electropolymerization of 1,3,5-tris(oligothienyl)benzenes with 2,2'-bithiophene results in the development of conducting polymers . The reactivity of benzene derivatives with nitriles has been explored to synthesize 1,3-oxazoles, indicating that 1,3,5-Benzenetrithiol could potentially undergo similar reactions with nitriles or other electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. The electrochemical properties of novel 1,3,5-tris(oligothienyl)benzenes have been investigated, showing their potential as reticulating agents for conducting polymers . The synthesis and structure–efficiency relations of 1,3,5-benzenetrisamides as nucleating agents for isotactic poly(propylene) demonstrate the importance of the chemical structure in determining the material's properties . These studies suggest that 1,3,5-Benzenetrithiol would also have unique physical and chemical properties that could be tailored for specific applications.
Scientific Research Applications
Electronic and Magnetic Properties
1,3,5-Benzenetrithiol has been utilized in the preparation and characterization of trifunctional radicals, such as 1,3,5-benzenetris(1,2,3,5-dithiadiazolyl). These compounds demonstrate significant properties in the solid state, including the formation of stacks of triradicals. They show notable electronic and magnetic behaviors, with diamagnetic properties at room temperature and the onset of paramagnetic defects near 450 K. The extended Huckel band structure calculations for these compounds reveal a band gap of 0.8 eV, indicating potential applications in electronics and magnetic materials (Haddon et al., 1992).
Lithium-Sulfur Battery Technology
1,3,5-Benzenetrithiol has been applied as a bifunctional electrolyte additive in lithium-sulfur (Li-S) batteries. This substance reacts with lithium metal to form lithium 1,3,5-benzenetrithiolate, depositing on the anode surface and enabling reversible lithium deposition/stripping. Moreover, it reacts with sulfur to form a solid-electrolyte interface (SEI) on the cathode surface, reducing the dissolution and shuttling of lithium polysulfides. This application significantly enhances the discharge capacity and cycling stability of Li-S batteries (Guo et al., 2021).
Conducting Polymers
The synthesis and electrochemical properties of novel 1,3,5-tris(oligothienyl)benzenes, including 1,3,5-benzenetrithiol derivatives, have been investigated. These compounds are used to develop two- or three-dimensional conducting polymers through electropolymerization, demonstrating potential applications in advanced functional materials (Chérioux & Guyard, 2001).
Surface Chemistry and Molecular Conformations
Studies have shown the significant role of 1,3,5-benzenetrithiol in self-assembly and thermally activated surface chemistry, especially on metal surfaces like Cu(111). These studies contribute to understanding the molecular conformations and interactions at surfaces, which are crucial for developing advanced materials and nanotechnology applications (Sirtl et al., 2014).
Metal-Organic Frameworks
Research on 1,3,5-benzenetrithiol has led to the development of extended two-dimensional metal-organic frameworks. These frameworks are formed through thiolate-copper coordination bonds and demonstrate distinct structural and bonding characteristics, paving the way for potential applications in catalysis, gas storage, and separation technologies (Walch et al., 2011).
Future Directions
1,3,5-Benzenetrithiol has been used in the synthesis of sulfur polymers, which have potential applications in infrared (IR) transmissive polymeric materials . These materials are of interest for their balance of optical properties, including refractive index and IR transparency, and thermal properties .
properties
IUPAC Name |
benzene-1,3,5-trithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCKKUIJCYNZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436231 | |
Record name | 1,3,5-Benzenetrithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Benzenetrithiol | |
CAS RN |
38004-59-0 | |
Record name | 1,3,5-Benzenetrithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Benzenetrithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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